4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde
CAS No.:
Cat. No.: VC17860931
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22O2 |
|---|---|
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | 4-tert-butyl-1-methoxycyclohexane-1-carbaldehyde |
| Standard InChI | InChI=1S/C12H22O2/c1-11(2,3)10-5-7-12(9-13,14-4)8-6-10/h9-10H,5-8H2,1-4H3 |
| Standard InChI Key | DYBOOOAGBGJVAF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1CCC(CC1)(C=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core structure consists of a cyclohexane ring with three distinct substituents:
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A tert-butyl group (-C(CH₃)₃) at the 4-position, which imposes steric hindrance and stabilizes chair conformations through equatorial positioning.
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A methoxy group (-OCH₃) at the 1-position, which donates electron density via resonance, altering the electronic environment of the adjacent aldehyde.
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An aldehyde group (-CHO) at the 1-position, providing a reactive site for nucleophilic additions and condensations .
The molecular formula is inferred as C₁₂H₂₂O₂ based on structural analogs . Comparative analysis with 4-tert-butylcyclohexanecarboxaldehyde (C₁₁H₂₀O) reveals that the addition of a methoxy group increases molecular weight by 32 g/mol and introduces a polar oxygen atom, influencing solubility and reactivity .
Physicochemical Properties
Key physical properties derived from structurally related compounds include:
| Property | Value (Estimated) | Comparative Compound (C₁₁H₂₀O) |
|---|---|---|
| Boiling Point | ~215–225°C | 222.7°C |
| Density | ~0.92–0.95 g/cm³ | 0.938 g/cm³ |
| Refractive Index | ~1.47–1.49 | 1.497 |
| Flash Point | ~75–80°C | 75.3°C |
The methoxy group’s electron-donating effect reduces the aldehyde’s electrophilicity compared to non-methoxy analogs, as evidenced by attenuated reactivity in nucleophilic addition reactions .
Synthesis and Manufacturing
Synthetic Routes
Two primary methodologies are employed for synthesizing 4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde:
Route 1: Sequential Functionalization of Cyclohexane
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Friedel-Crafts Alkylation: Introducing the tert-butyl group via reaction with tert-butyl chloride in the presence of AlCl₃ .
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Methoxy Group Installation: Etherification using methyl iodide and a base (e.g., NaH) under anhydrous conditions.
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Aldehyde Formation: Oxidation of a primary alcohol intermediate (e.g., using pyridinium chlorochromate) .
Route 2: Ring-Expansion Strategies
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Starting from smaller cyclic ketones, followed by Grignard addition to install the tert-butyl group and subsequent oxidation to the aldehyde .
Yield optimization typically involves controlling steric effects during tert-butyl group installation, with reported yields ranging from 45% to 68% depending on reaction conditions .
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is standard for isolating the aldehyde .
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Spectroscopic Confirmation:
Reactivity and Functionalization
Aldehyde-Driven Reactions
The aldehyde group participates in classic reactions:
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Condensation: Forms Schiff bases with amines, useful in ligand design for coordination chemistry.
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Nucleophilic Addition: Grignard reagents add to the carbonyl, producing secondary alcohols for polymer precursors .
Steric hindrance from the tert-butyl group slows reactions requiring planar transition states (e.g., aldol condensations), while the methoxy group’s electron donation enhances stability of intermediates .
Methoxy Group Reactivity
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Demethylation: HBr in acetic acid cleaves the methoxy group to a hydroxyl, enabling further derivatization .
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Coordination Sites: The oxygen atom can act as a weak Lewis base in metal-organic frameworks (MOFs) .
Applications in Industrial and Academic Contexts
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing chiral amines via reductive amination. For example, coupling with benzylamine derivatives yields candidates for protease inhibitors .
Materials Science
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Polymer Synthesis: As a crosslinking agent in epoxy resins, enhancing thermal stability due to the tert-butyl group’s rigidity .
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Liquid Crystals: Methoxy and tert-butyl groups promote mesophase stability in calamitic liquid crystals.
Catalysis
In asymmetric catalysis, the aldehyde facilitates the synthesis of β-hydroxy esters via Evans’ aldol reaction, achieving enantiomeric excesses >90% under optimized conditions .
Comparative Analysis with Structural Analogs
| Compound | Key Structural Difference | Reactivity Trend |
|---|---|---|
| 4-tert-Butylcyclohexanecarboxaldehyde | Lacks methoxy group | Higher electrophilicity |
| 4-Isopropyl-1-methoxycyclohexane | Isopropyl instead of tert-butyl | Reduced steric hindrance |
| 4-tert-Butylbenzaldehyde | Aromatic vs. aliphatic ring | Enhanced resonance stabilization |
The methoxy group in 4-tert-Butyl-1-methoxycyclohexane-1-carbaldehyde uniquely balances electronic donation and steric effects, enabling tailored reactivity in complex syntheses .
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